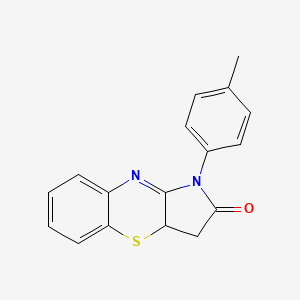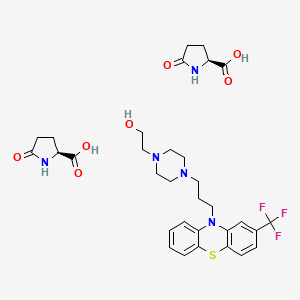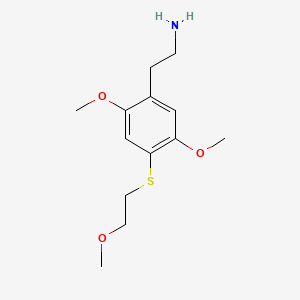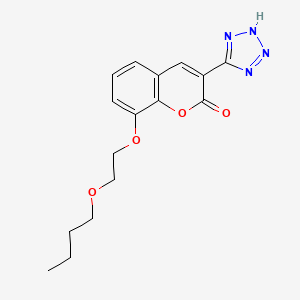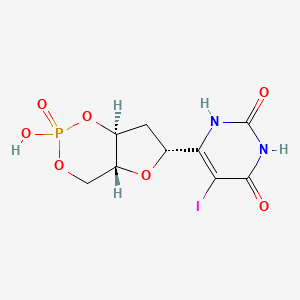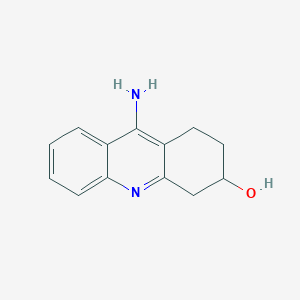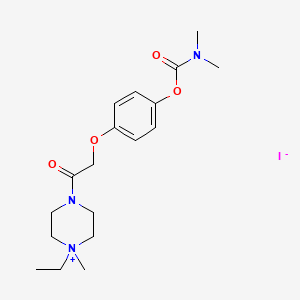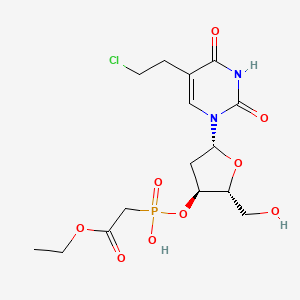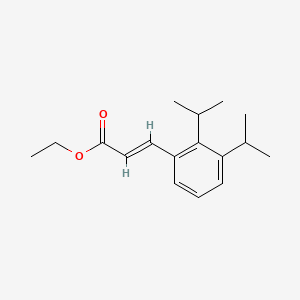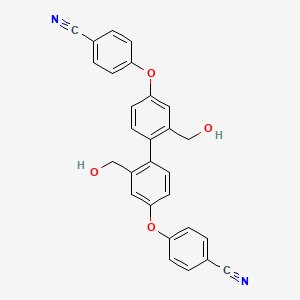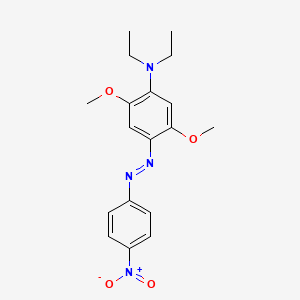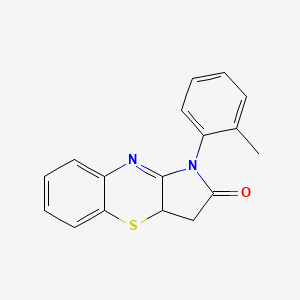
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains nitrogen, sulfur, and oxygen atoms within its structure, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include 2-methylphenyl derivatives and various reagents to construct the pyrrolo and benzothiazin rings. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring that the processes are cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
- 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrrolo(3,2-b)pyridine
- 1-(2-Methylphenyl)-3,3a-dihydro-2H-pyrrolo(3,2-b)quinolin-2-one
Uniqueness
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is unique due to its specific ring structure and the presence of multiple heteroatoms. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
134616-47-0 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C17H14N2OS/c1-11-6-2-4-8-13(11)19-16(20)10-15-17(19)18-12-7-3-5-9-14(12)21-15/h2-9,15H,10H2,1H3 |
InChIキー |
OAFFETUTNSAOIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)CC3C2=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



